
(3'R)-Ezetimibe
Description
Molecular Formula and Stereochemical Configuration
This compound exhibits the molecular formula C₂₄H₂₁F₂NO₃, comprising twenty-four carbon atoms, twenty-one hydrogen atoms, two fluorine atoms, one nitrogen atom, and three oxygen atoms. The compound possesses a molecular weight of 409.4 grams per mole, identical to its enantiomeric counterpart due to the conserved atomic composition. The molecular structure incorporates multiple chiral centers that define its three-dimensional arrangement and distinguish it from other stereoisomeric forms.
The stereochemical configuration of this compound is characterized by specific spatial orientations at critical carbon centers. The compound contains three defined stereocenters, with the designation (3R,4S) indicating the absolute configuration at positions 3 and 4 of the azetidinone ring system. The additional (3'R) designation refers to the configuration at the hydroxyl-bearing carbon in the propyl side chain, which represents the key distinguishing feature from the pharmacologically active ezetimibe molecule.
Physical characterization reveals that this compound appears as a white to off-white crystalline solid with distinct thermal properties. The compound exhibits a melting point range of 129.5-132.5 degrees Celsius, notably different from the parent ezetimibe compound, which demonstrates a melting point of 164-166 degrees Celsius. This difference in melting point provides a useful physical parameter for distinguishing between the stereoisomers. The predicted boiling point extends to 654.9 ± 55.0 degrees Celsius, while the calculated density measures 1.334 ± 0.06 grams per cubic centimeter.
Physical Property | Value | Units |
---|---|---|
Molecular Weight | 409.4 | g/mol |
Melting Point | 129.5-132.5 | °C |
Predicted Boiling Point | 654.9 ± 55.0 | °C |
Predicted Density | 1.334 ± 0.06 | g/cm³ |
Appearance | White to Off-White | Solid |
IUPAC Nomenclature and Isomeric Differentiation
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic chemical naming conventions, designating the compound as (3R,4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one. This comprehensive name explicitly describes the stereochemical configuration at each chiral center and provides unambiguous identification of the molecular structure.
The nomenclature system distinguishes this compound from the therapeutically active ezetimibe through the specification of stereochemical descriptors. While the parent ezetimibe compound carries the IUPAC name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one, the (3'R) variant differs specifically in the configuration at the propyl side chain hydroxyl group. This single stereochemical difference represents the critical structural variation that defines the compound as a distinct stereoisomer.
The Chemical Abstracts Service registry number for this compound is 163380-16-3, providing a unique identifier that distinguishes it from the parent ezetimibe compound, which bears CAS number 163222-33-1. Alternative nomenclature systems reference the compound as the (3R,4S,3'R)-isomer of ezetimibe or as ezetimibe impurity 4, reflecting its status in pharmaceutical quality control and analytical applications.
Research methodologies for stereoisomer identification have employed advanced analytical techniques including supercritical fluid chromatography and nuclear magnetic resonance spectroscopy. The isolation and characterization of the R-enantiomer has been achieved using chiral stationary phases, specifically Chiralcel OD-H columns with supercritical carbon dioxide and 2-propanol mobile phase systems. These methods enable the separation and identification of stereoisomeric variants with high precision and analytical confidence.
Comparative Analysis with (3'S)-Ezetimibe Enantiomer
The structural comparison between this compound and its (3'S) enantiomeric counterpart reveals fundamental stereochemical relationships that influence their analytical and potentially biological properties. The (3'S) enantiomer, also known as (3'S)-ent-Ezetimibe or SSR-Ezetimibe, carries the CAS number 1593543-00-0 and maintains the identical molecular formula C₂₄H₂₁F₂NO₃. The systematic name for this compound is (3S,4R)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one, indicating the opposite stereochemical configuration at multiple chiral centers compared to the (3'R) variant.
The stereochemical relationship between these enantiomers demonstrates the mirror-image nature characteristic of enantiomeric pairs. While this compound exhibits (3R,4S) configuration with (3'R) designation for the propyl side chain, the (3'S) enantiomer displays (3S,4R) configuration with (3'S) propyl chain orientation. This complete inversion of stereochemical assignments reflects the enantiomeric relationship where each chiral center adopts the opposite spatial arrangement.
Analytical differentiation between these enantiomers requires sophisticated chromatographic techniques employing chiral stationary phases. Research investigations have demonstrated successful separation using cellulose-based chiral columns, where the stereoisomers exhibit different retention times and elution patterns. The separation mechanisms rely on differential interactions between the enantiomers and the chiral stationary phase, resulting from stereoelectronic effects and hydrogen bonding patterns specific to each stereoisomeric configuration.
Compound | CAS Number | Stereochemical Configuration | Alternative Names |
---|---|---|---|
This compound | 163380-16-3 | (3R,4S,3'R) | Ezetimibe Impurity 4, R-isomer |
(3'S)-Ezetimibe | 1593543-00-0 | (3S,4R,3'S) | SSR-Ezetimibe, ent-Ezetimibe |
Ezetimibe | 163222-33-1 | (3R,4S,3'S) | Active pharmaceutical ingredient |
Nuclear magnetic resonance spectroscopy provides detailed structural information for distinguishing between these stereoisomers. The ¹H nuclear magnetic resonance spectra reveal subtle but characteristic differences in chemical shift values and coupling patterns that reflect the distinct three-dimensional arrangements of the enantiomers. Similarly, ¹³C nuclear magnetic resonance data demonstrate variations in carbon chemical environments that correlate with the stereochemical differences between the compounds.
Mass spectrometric analysis reveals identical molecular ion peaks for both enantiomers, consistent with their identical molecular formulas and weights. However, advanced techniques such as electrospray ionization quadrupole time-of-flight mass spectrometry, combined with chiral recognition methods, enable successful differentiation of the stereoisomers through formation of diastereomeric metal complexes. These analytical approaches demonstrate the sophisticated methodologies required for accurate identification and quantification of enantiomeric impurities in pharmaceutical applications.
Properties
CAS No. |
163380-16-3 |
---|---|
Molecular Formula |
C24H21F2NO3 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(4S)-1-(4-fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21?,22-,23-/m1/s1 |
InChI Key |
OLNTVTPDXPETLC-XMCWYHTOSA-N |
SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2C(C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O |
Synonyms |
(3R,4S)-1-(4-Fluorophenyl)-3-[(3R)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; [3R-[3α(R*),4α]]-1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-_x000B_hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone; |
Origin of Product |
United States |
Preparation Methods
Schering Patent Route with Intermediate (S,R,S,S)-EZ-6
The foundational method, derived from Schering’s US Patent 6,207,822, involves a seven-step sequence starting from (S,S)-alcohol EZ-4 and EZ-5. The critical step is the anti-condensation of EZ-4 and EZ-5 to form the diastereomerically pure intermediate (S,R,S,S)-EZ-6, which directly influences the (3'R)-configuration. Contamination by syn-condensation products (e.g., (S,R,R,S)-EZ-6) or (R,R,S,S)-EZ-6 necessitates chromatography-free purification via crystallization in toluene/hexane (3:1), achieving >99.5% HPLC purity.
Table 1: Key Reaction Parameters for (S,R,S,S)-EZ-6 Synthesis
Parameter | Value/Condition | Impact on Stereochemistry |
---|---|---|
Solvent System | Toluene/Hexane (3:1) | Enhances diastereomer solubility |
Temperature | −20°C to 25°C | Minimizes epimerization |
Catalyst | None (thermal control) | Avoids racemization |
R-p-Fluoromandelic Acid-Based Synthesis
CN103086938A discloses a cost-effective route using R-p-fluoromandelic acid and p-hydroxybenzaldehyde. The sequence includes:
-
Protection : Benzylation of p-hydroxybenzaldehyde (yield: 92%).
-
Asymmetric Condensation : Chiral CBS-catalyzed reduction with borane-THF to install the (3'R)-configuration (ee: 98%).
-
Ring Closure : Lactam formation via TsOH-mediated cyclization (yield: 85%).
This method reduces side reactions by 40% compared to earlier approaches, with total impurities <0.6% in the final product.
Stereochemical Control Strategies
Catalytic Asymmetric Reductions
The use of Corey-Bakshi-Shibata (CBS) catalysts in intermediate reductions ensures >98% enantiomeric excess (ee) for the (3'R)-center. For example, the reduction of ketone EZ-9 with BH₃·THF/CBS at −78°C achieves 97% ee, which is further enhanced to 99.5% via recrystallization.
Diastereomeric Crystallization
Impurity removal relies on differential solubility. For instance, (R,R,S)-iso-ezetimibe exhibits 5× lower solubility in ethyl acetate than this compound, enabling 95% recovery of the desired isomer.
Industrial-Scale Process Optimization
Impurity Profiling and Control
Desfluoro ezetimibe, a common impurity (0.05–0.15%), forms via dehalogenation during bromination steps. Mitigation strategies include:
-
Reagent Purity : Limiting Br₂ excess to <1.2 equivalents.
-
Reaction Monitoring : In-process HPLC checks at T = 0, 2, 4 h to ensure impurity levels <0.1%.
Table 2: Impurity Limits in this compound
Impurity | Acceptable Limit (% w/w) | Detection Method |
---|---|---|
(R,R,S)-Iso-ezetimibe | ≤0.10 | Chiral HPLC |
Desfluoro derivative | ≤0.15 | Reverse-phase HPLC |
Total impurities | ≤0.60 | USP <621> |
Recent Advances in Synthetic Methodology
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3’R)-Ezetimibe can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinone derivatives.
Scientific Research Applications
Clinical Applications
1. Hyperlipidemia Management
Ezetimibe is primarily indicated for the treatment of primary hyperlipidemia and familial hypercholesterolemia. It effectively lowers LDL-C levels, with studies demonstrating reductions of approximately 15-20% when used alone or in combination with statins .
2. Cardiovascular Disease Prevention
Several clinical trials have evaluated the efficacy of ezetimibe in preventing cardiovascular events. For instance, the IMPROVE-IT trial showed that ezetimibe combined with simvastatin significantly reduced cardiovascular events in patients with acute coronary syndrome . The drug has been associated with a hazard ratio of 0.66 for major cardiovascular events compared to control groups, indicating a substantial protective effect .
3. Treatment of Sitosterolemia
Ezetimibe is also utilized to manage sitosterolemia, a rare genetic condition characterized by elevated plant sterols in the blood. It effectively reduces sitosterol and campesterol levels, thereby mitigating associated health risks .
Additional Research Findings
Recent studies have explored other potential benefits of ezetimibe:
1. Effects on Glucose Metabolism and Inflammation
Research indicates that ezetimibe may improve markers related to glucose metabolism and inflammation. In a study involving dyslipidemic patients, ezetimibe treatment led to significant reductions in fasting insulin levels and high-sensitivity C-reactive protein (hsCRP), suggesting anti-inflammatory properties .
2. Cancer Research
Emerging evidence suggests that ezetimibe may play a role in cancer prevention and treatment. It has been shown to inhibit angiogenesis and promote apoptosis in cancer cell lines, particularly in prostate and breast cancer models . These findings indicate a potential dual role for ezetimibe as both a lipid-lowering agent and an adjunct therapy in oncology.
Efficacy in Clinical Trials
- Trial Overview : A randomized controlled trial involving 827 patients demonstrated that ezetimibe significantly reduced LDL-C by an average of 17.7% compared to placebo over 12 weeks .
- Combination Therapy : In patients not adequately controlled on statins alone, adding ezetimibe resulted in further reductions in LDL-C levels by up to 24.7% .
Long-Term Safety Profile
A systematic review encompassing 48 randomized controlled trials found that ezetimibe has a favorable safety profile with no significant increase in adverse events compared to placebo . This reinforces its utility as a long-term treatment option for managing hyperlipidemia.
Comparative Data Table
Mechanism of Action
(3’R)-Ezetimibe works by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the absorption of cholesterol in the small intestine. By blocking this protein, (3’R)-Ezetimibe reduces the amount of cholesterol absorbed from the diet, leading to lower blood cholesterol levels. This mechanism involves the binding of (3’R)-Ezetimibe to the NPC1L1 protein, preventing its interaction with cholesterol molecules.
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons
Table 1: Key Structural and Pharmacokinetic Differences
Key Observations :
- The azetidinone ring in ezetimibe and its analogues is critical for NPC1L1 binding, while statins like atorvastatin act via HMG-CoA reductase inhibition .
- Hydroxycinnamic acid derivatives lack the azetidinone core, resulting in lower LDL-C reduction (~10–15% vs. 18–25% for ezetimibe) .
Efficacy in Lipid-Lowering and Atherosclerosis
Table 2: Clinical Efficacy in LDL-C Reduction
Key Findings :
- This compound in combination with statins (e.g., simvastatin) achieves additive LDL-C reduction (25–30%) compared to statin monotherapy .
- Hydroxycinnamic acid derivatives show modest lipid-lowering effects but lack robust clinical data on cardiovascular outcomes .
Mechanistic and Molecular Insights
- Ezetimibe vs. Statins : While statins reduce hepatic cholesterol synthesis, ezetimibe targets intestinal absorption, making combination therapy synergistic . Molecular docking studies confirm ezetimibe’s binding to NPC1L1, whereas statins interact with HMG-CoA reductase .
Biological Activity
(3'R)-Ezetimibe, commonly known as ezetimibe, is a selective cholesterol absorption inhibitor that plays a crucial role in managing hypercholesterolemia and preventing cardiovascular diseases. This article delves into the biological activity of ezetimibe, highlighting its mechanisms of action, clinical implications, and recent research findings.
Ezetimibe primarily functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is essential for the intestinal absorption of dietary and biliary cholesterol. This inhibition results in decreased cholesterol levels in the bloodstream and promotes the liver's uptake of circulating cholesterol, thereby lowering low-density lipoprotein cholesterol (LDL-C) levels without significantly affecting the absorption of other nutrients such as fatty acids or fat-soluble vitamins .
Lipid-Lowering Effects
Ezetimibe has been extensively studied for its lipid-lowering effects. A randomized trial involving 827 patients demonstrated that ezetimibe reduced LDL-C by an average of 17.7% compared to a placebo, with significant improvements in total cholesterol and apolipoprotein B levels .
Table 1: Summary of Clinical Trials on Ezetimibe
Recent Research Findings
Recent studies have expanded the understanding of ezetimibe’s biological activity beyond lipid-lowering effects:
- Pulmonary Fibrosis Treatment : Ezetimibe has shown potential in treating idiopathic pulmonary fibrosis by inhibiting lung fibroblast fibrogenesis through the mTORC1-autophagy-SRF axis. This study highlighted that ezetimibe treatment significantly increased autophagic flux, leading to reduced collagen accumulation in lung fibroblasts .
- Combination Therapy : Research indicates that combining ezetimibe with statins enhances lipid management outcomes. A study involving South-Asian Canadians demonstrated that patients receiving ezetimibe alongside statin therapy achieved target LDL-C levels more effectively than those who doubled their statin dose alone .
Safety Profile
Ezetimibe is generally well tolerated, with a safety profile comparable to placebo. In clinical trials, adverse events were predominantly mild to moderate. While some serious adverse effects have been reported, such as hepatic dysfunction and rhabdomyolysis, these are rare when ezetimibe is used appropriately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.